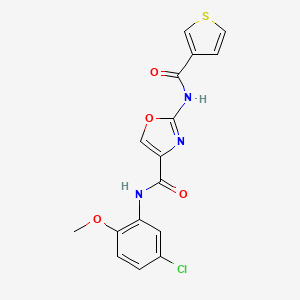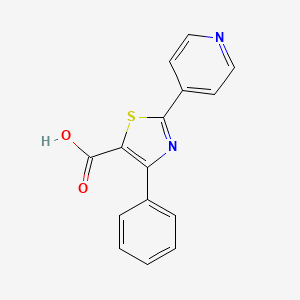![molecular formula C15H16ClNOS B2946090 2-chloro-1-{2,5-dimethyl-1-[3-(methylsulfanyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one CAS No. 747411-58-1](/img/structure/B2946090.png)
2-chloro-1-{2,5-dimethyl-1-[3-(methylsulfanyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-{2,5-dimethyl-1-[3-(methylsulfanyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one is an organic compound that belongs to a class of heterocyclic aromatic compounds. These structures often exhibit a broad spectrum of biological activities and applications in various scientific fields.
作用機序
Indole Derivatives
The compound is an indole derivative, a class of compounds known for their wide range of biological activities. Indole derivatives have been found to exhibit antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activities . They also play a significant role in cell biology .
Thiadiazoles
The compound also contains a thiadiazole ring. Thiadiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-{2,5-dimethyl-1-[3-(methylsulfanyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one typically involves several steps:
Starting from a pyrrole derivative, 2,5-dimethylpyrrole undergoes a formylation reaction to introduce an aldehyde group.
The intermediate is then subjected to a Friedel-Crafts acylation using 3-(methylsulfanyl)benzoyl chloride in the presence of an aluminum chloride catalyst.
Finally, chlorination of the ketone group yields the desired product.
Reaction Conditions:
Formylation: Mild conditions with a Lewis acid catalyst.
Friedel-Crafts Acylation: Anhydrous conditions and the use of strong electrophiles.
Chlorination: Reagents such as thionyl chloride or phosphorus trichloride.
Industrial Production Methods
Industrial production methods often scale these reactions using continuous flow techniques and optimized reaction conditions to improve yield and purity. Large-scale production may employ automated systems to minimize human error and improve efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation at the methylsulfanyl group to form sulfoxide or sulfone derivatives.
Reduction: The ketone functional group can be reduced to an alcohol using common reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group allows for nucleophilic substitution reactions, where it can be replaced by a variety of nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium alkoxides, thiolates, and amines.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethan-1-one derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-1-{2,5-dimethyl-1-[3-(methylsulfanyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one has several applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential activity as a bioactive compound.
Medicine: Investigated for its potential pharmacological effects and therapeutic uses.
Industry: Utilized in the development of new materials and chemical intermediates.
類似化合物との比較
Unique Features
Chlorinated Ethanone: Provides distinct reactivity and potential biological activity.
Methylsulfanyl Group: Contributes to specific interactions with biological targets.
Similar Compounds
2-Chloro-1-{2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrol-3-yl}ethan-1-one: Similar structure but with a sulfur analog.
2-Chloro-1-{2,5-dimethyl-1-[3-(methylsulfinyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one: Oxidized sulfoxide variant.
2-Chloro-1-{2,5-dimethyl-1-[3-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one: Oxidized sulfone variant.
This compound's distinct functional groups make it an attractive candidate for a variety of scientific investigations
特性
IUPAC Name |
2-chloro-1-[2,5-dimethyl-1-(3-methylsulfanylphenyl)pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNOS/c1-10-7-14(15(18)9-16)11(2)17(10)12-5-4-6-13(8-12)19-3/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSCADDANSFWMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)SC)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2946008.png)

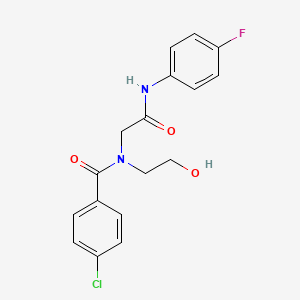
![6,7-dimethoxy-1-[(3-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2946012.png)
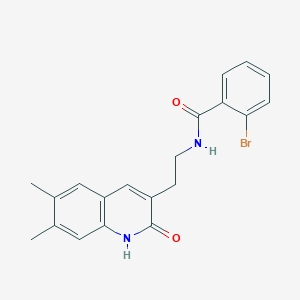
![5-[(tert-Butoxy)carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2946016.png)
![3-(tert-Butoxycarbonyl)-3-azabicyclo[5.1.0]octane-7-carboxylic acid](/img/structure/B2946017.png)

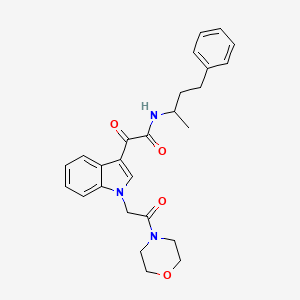
![3-[(2,6-dichlorophenyl)methyl]-1,7,8-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2946025.png)
